Azoprocarbazine

Overview

Description

Azoprocarbazine, also known as Procarbazine, is a medication used for the treatment of Hodgkin’s lymphoma and brain cancers . It belongs to the group of medicines known as alkylating agents .

Synthesis Analysis

Azoprocarbazine is oxidized by rat liver microsomes in the presence of reduced nicotinamide adenine dinucleotide phosphate and oxygen to yield two major metabolites . The isolated products are the two isomeric azoxy derivatives . A cytochrome P450-mediated reaction, involving P450IA and IIBisoenzymes, was responsible for the activation process .Molecular Structure Analysis

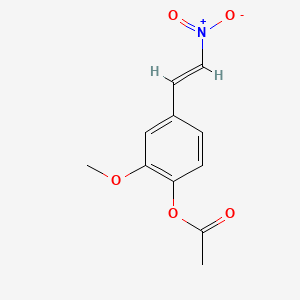

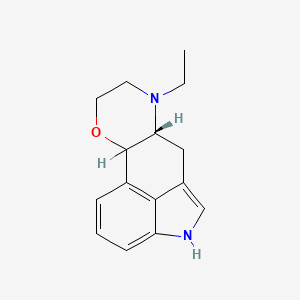

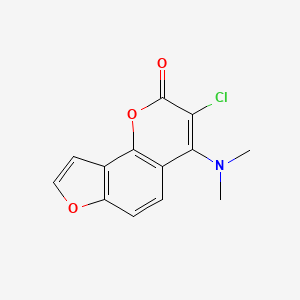

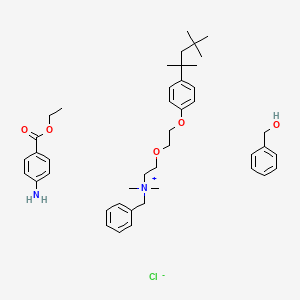

The molecular formula of Azoprocarbazine is C12H17N3O . Its average mass is 219.283 Da and its mono-isotopic mass is 219.137161 Da .Chemical Reactions Analysis

Azoprocarbazine is oxidized by rat liver microsomes in the presence of reduced nicotinamide adenine dinucleotide phosphate and oxygen to yield two major metabolites . These results strongly suggest that cytochrome P-450-dependent monooxygenase(s) are involved in the N-oxidation of azoprocarbazine to yield two azoxy isomers of procarbazine .Physical And Chemical Properties Analysis

The molecular formula of Azoprocarbazine is C12H17N3O . Its average mass is 219.283 Da and its mono-isotopic mass is 219.137161 Da .Scientific Research Applications

1. Anticancer Activity

Azoprocarbazine, a metabolite of procarbazine, plays a significant role in the treatment of human leukemias, particularly through its bioactivation to reactive intermediates. Notably, it is initially oxidized to azoprocarbazine and further N-oxidized to methylazoxyprocarbazine and benzylazoxyprocarbazine isomers. Research has demonstrated that methylazoxyprocarbazine is the most cytotoxic metabolite, particularly effective against the L1210 murine leukemia cell line and tumor-bearing mice, indicating its importance in the mechanism of anticancer action of procarbazine (Swaffar et al., 1989).

2. Effects on Amine Oxidase Activities

Azoprocarbazine has been studied for its effects on amine oxidase activities in rats, particularly focusing on its interaction with semicarbazide-sensitive amine oxidase (SSAO) and monoamine oxidase (MAO) activities. It has shown selective inhibition of benzylamine deamination by SSAO, with IC50 values significantly lower than those exhibited against MAO activities. This specificity of azoprocarbazine in inhibiting certain enzyme activities highlights its potential for targeted therapeutic applications (Holt, Sharman, & Callingham, 1992).

3. In Vivo Cytotoxic Activity

In vivo studies have shown that azoprocarbazine exhibits cytotoxic activity against L1210 leukemia cells in mice, comparable to procarbazine. These findings further emphasize the role of azoprocarbazine as a significant component in the antineoplastic activity of procarbazine, potentially influencing the efficacy of clinical treatments involving procarbazine (Shiba & Weinkam, 2004).

4. Free Radical Formation and Toxicity Studies

Research involving electron spin resonance analysis has identified the formation of free radical species, specifically methyl radicals, during the metabolism of procarbazine. This formation occurs during oxidation in liver microsomes, hepatocytes, and several organs following drug administration in vivo, indicating the potential toxicity pathways of procarbazine and its metabolites, including azoprocarbazine (Goria-Gatti et al., 1992).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-[(methyldiazenyl)methyl]-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-7,9H,8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXENASHWABXOQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CN=NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101206856 | |

| Record name | 4-[(2-Methyldiazenyl)methyl]-N-(1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101206856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azoprocarbazine | |

CAS RN |

2235-59-8 | |

| Record name | 4-[(2-Methyldiazenyl)methyl]-N-(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azoprocarbazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2-Methyldiazenyl)methyl]-N-(1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101206856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZOPROCARBAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56768KS32D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Azoprocarbazine and how is it related to the anticancer drug Procarbazine?

A1: Azoprocarbazine (N-Isopropyl-α-(2-methylazo)-p-toluamide) is a key metabolite of the anticancer drug Procarbazine. Procarbazine itself requires metabolic activation to exert its cytotoxic effects. One of the initial steps in this activation pathway is the oxidation of Procarbazine to Azoprocarbazine. []

Q2: What makes Azoprocarbazine important in the context of Procarbazine's anticancer activity?

A2: While Azoprocarbazine itself is not the ultimate cytotoxic species, it undergoes further metabolic transformations that are crucial for Procarbazine's anticancer activity. Azoprocarbazine is N-oxidized by cytochrome P450 enzymes, primarily CYP1A and CYP2B isoenzymes, to yield two isomeric azoxy derivatives: methylazoxyprocarbazine and benzylazoxyprocarbazine. [, ]

Q3: What is the significance of these azoxy isomers, methylazoxyprocarbazine and benzylazoxyprocarbazine, in Procarbazine's mechanism of action?

A3: Research suggests that methylazoxyprocarbazine is the most cytotoxic metabolite of Procarbazine. [] Studies using L1210 murine leukemia cells demonstrated that methylazoxyprocarbazine exhibits significantly higher cytotoxicity compared to benzylazoxyprocarbazine or even Procarbazine itself. [] This points to methylazoxyprocarbazine as the primary mediator of Procarbazine's anticancer effects.

Q4: How is Azoprocarbazine metabolized in the body, and are there any specific enzymes involved?

A4: The N-oxidation of Azoprocarbazine to its azoxy isomers, methylazoxyprocarbazine and benzylazoxyprocarbazine, is primarily catalyzed by cytochrome P450 enzymes. Studies have identified CYP1A and CYP2B as the major isoenzymes responsible for this metabolic step. [] Additionally, research has shown that this metabolic process can also occur non-enzymatically, leading to the formation of both isomers. []

Q5: Are there any insights into the structural features of Azoprocarbazine and its metabolites that might contribute to their activity?

A5: While specific structure-activity relationship (SAR) studies for Azoprocarbazine are not extensively covered in the provided abstracts, studies using human liver microsomes have provided insights into the substrate specificity of cytochrome P450 enzymes involved in similar metabolic pathways. [] Researchers found that the presence of a basic nitrogen atom approximately 5 angstroms away from the site of carbon hydroxylation, along with a nearby hydrophobic domain, are common structural features among substrates metabolized by these enzymes. This suggests that similar structural motifs in Azoprocarbazine and its metabolites might be crucial for their interaction with cytochrome P450s and subsequent bioactivation.

Q6: What are the implications of Azoprocarbazine's metabolism for Procarbazine's efficacy and safety?

A6: Understanding the metabolic pathway of Azoprocarbazine is crucial for several reasons. First, it sheds light on the mechanism of action of Procarbazine, highlighting the importance of methylazoxyprocarbazine as the key cytotoxic metabolite. [] Second, it provides insights into potential interindividual variability in Procarbazine's efficacy and toxicity, as variations in cytochrome P450 enzyme activity could influence the rate and extent of Azoprocarbazine metabolism. [] Third, this knowledge can guide the development of more targeted and less toxic Procarbazine analogs or new therapeutic strategies that exploit the understanding of Azoprocarbazine's metabolic pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1211682.png)